2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}aceticacid
CAS No.: 2839138-50-8
Cat. No.: VC12007754
Molecular Formula: C15H16ClNO2S
Molecular Weight: 309.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2839138-50-8 |
|---|---|
| Molecular Formula | C15H16ClNO2S |
| Molecular Weight | 309.8 g/mol |
| IUPAC Name | 2-[4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl]acetic acid |
| Standard InChI | InChI=1S/C15H16ClNO2S/c16-15-17-13(10-20-15)4-2-1-3-11-5-7-12(8-6-11)9-14(18)19/h5-8,10H,1-4,9H2,(H,18,19) |
| Standard InChI Key | FVAFULITGQPHBZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCCCC2=CSC(=N2)Cl)CC(=O)O |
| Canonical SMILES | C1=CC(=CC=C1CCCCC2=CSC(=N2)Cl)CC(=O)O |
Introduction
Structural Characteristics
Molecular Composition and Nomenclature
The IUPAC name of this compound is 2-[4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl]acetic acid, reflecting its intricate architecture. Key structural components include:
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A thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted with a chlorine atom at the 2-position.
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A butyl chain bridging the thiazole ring to a phenyl group.
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An acetic acid moiety attached to the para position of the phenyl ring.
The SMILES notation is , and the InChIKey is FVAFULITGQPHBZ-UHFFFAOYSA-N .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 309.8 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| LogP (Partition Coeff.) | ~2.84 (predicted) | |
| Solubility | Low aqueous solubility |
The compound’s low solubility in water () and moderate lipophilicity () suggest suitability for lipid-rich biological environments.
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis typically involves multi-step organic reactions, leveraging methodologies from analogous thiazole derivatives:
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Formation of the Thiazole Core: Cyclization of thiourea derivatives with α-halo ketones, a common strategy for thiazole synthesis .
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Butyl-Phenyl Linkage: Alkylation or Suzuki-Miyaura coupling to attach the butyl-phenyl group . For example, palladium-catalyzed cross-coupling using in dioxane at 80°C yields intermediates .
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Acetic Acid Functionalization: Hydrolysis of ester precursors (e.g., methyl or tert-butyl esters) under acidic conditions (e.g., ) to generate the carboxylic acid .
A representative reaction from patent literature involves:
where R denotes the thiazole-butyl-phenyl backbone .
Key Reaction Conditions
| Parameter | Typical Conditions | Source |
|---|---|---|
| Catalyst | ||
| Solvent | 1,4-Dioxane | |
| Temperature | 80–85°C | |
| Reaction Time | 12–16 hours | |
| Yield | 42–71% |
Biological Activities
Anti-Inflammatory and Analgesic Properties
Thiazole derivatives modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing prostaglandin synthesis . In vivo models of inflammation (e.g., carrageenan-induced edema) show 30–50% reduction in swelling for related compounds .
| Hazard | GHS Code | Precautionary Measures | Source |
|---|---|---|---|
| Skin Irritation | H315 | Use gloves | |
| Eye Damage | H319 | Wear goggles | |
| Respiratory Irritation | H335 | Use in ventilated areas |
Comparative Analysis of Thiazole Derivatives
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